N-(4-chlorophenyl)-N'-styrylurea

Anticancer Structure-Activity Relationship Aryl Urea Scaffold

N-(4-Chlorophenyl)-N'-styrylurea (CAS 1164507-93-0) is a synthetic (E)-styryl aryl urea derivative belonging to a class of small molecules investigated as multitarget inhibitors of VEGFR-2 and PD-L1 for anticancer immunotherapy applications. The compound features a trans-styryl (E) configuration attached to the urea nitrogen distal to the 4-chlorophenyl ring, a scaffold topology that in head-to-head comparisons within the chlorophenyl urea series confers superior antiproliferative potency and dual antiangiogenic/immunomodulator activity relative to its (Z)-styryl, phenethyl, and positional (meta-chloro) analogs.

Molecular Formula C15H13ClN2O
Molecular Weight 272.73
CAS No. 1164507-93-0
Cat. No. B2747155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-N'-styrylurea
CAS1164507-93-0
Molecular FormulaC15H13ClN2O
Molecular Weight272.73
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CNC(=O)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C15H13ClN2O/c16-13-6-8-14(9-7-13)18-15(19)17-11-10-12-4-2-1-3-5-12/h1-11H,(H2,17,18,19)/b11-10+
InChIKeyAYTTXZYKBASJOI-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Chlorophenyl)-N'-styrylurea (CAS 1164507-93-0): A Styryl Aryl Urea Scaffold with Quantifiable Multitarget Anticancer Differentiation


N-(4-Chlorophenyl)-N'-styrylurea (CAS 1164507-93-0) is a synthetic (E)-styryl aryl urea derivative belonging to a class of small molecules investigated as multitarget inhibitors of VEGFR-2 and PD-L1 for anticancer immunotherapy applications [1]. The compound features a trans-styryl (E) configuration attached to the urea nitrogen distal to the 4-chlorophenyl ring, a scaffold topology that in head-to-head comparisons within the chlorophenyl urea series confers superior antiproliferative potency and dual antiangiogenic/immunomodulator activity relative to its (Z)-styryl, phenethyl, and positional (meta-chloro) analogs [1].

Why In-Class Substitution of N-(4-Chlorophenyl)-N'-styrylurea Fails: Quantified Structure-Activity Cliffs Across Configuration, Substituent Position, and Scaffold Saturation


Substituting N-(4-chlorophenyl)-N'-styrylurea with a generic styryl urea or aryl urea analog is not scientifically defensible because small structural perturbations produce quantified, order-of-magnitude differences in biological performance. Within the chlorophenyl urea series, shifting the chlorine from the para to meta position (Compound 5) reduces antiproliferative potency by approximately 2- to 6-fold across cancer cell lines [1]. Isomerizing the double bond from (E) to (Z) configuration converts the linear, bioactive pharmacophore into a folded, poorly active conformation—(Z)-styryl ureas consistently exhibit the weakest IC50 values of the three scaffold subtypes evaluated [1]. Saturation to the phenethyl analog introduces conformational flexibility that partially recovers activity but still falls short of the (E)-styryl benchmark [1]. These are not subtle trends; they are measurable cliffs that directly determine whether a compound achieves sub-micromolar potency or remains in the double-digit micromolar range, making blind substitution a high-risk decision for procurement-driven research.

N-(4-Chlorophenyl)-N'-styrylurea: Comparator-Anchored Quantitative Differentiation Evidence for Procurement Decisions


Para- vs. Meta-Chlorophenyl Substitution: 2- to 6-Fold Gain in Antiproliferative Potency Across Multiple Cancer Cell Lines

Within the chlorophenyl urea series, the para-chloro analog (Compound 6, structurally corresponding to N-(4-chlorophenyl)-N'-styrylurea) demonstrated markedly superior antiproliferative activity compared to its meta-chloro positional isomer (Compound 5). Compound 6 achieved IC50 values in the 0.4–1.8 µM range, whereas Compound 5 exhibited IC50 values in the 2–11 µM range, representing an approximate 2- to 6-fold potency advantage for the para-substituted compound [1]. This difference is attributed to the linear (E)-styryl conformation of the para-chloro derivative enabling optimal target engagement, a geometry disrupted by meta substitution [1].

Anticancer Structure-Activity Relationship Aryl Urea Scaffold

(E)-Styryl vs. (Z)-Styryl Configuration: Conformation-Driven Potency Cliff Validated Across the Aryl Urea Series

Systematic comparison across all twenty-one aryl ureas (compounds 13–33) established a clear scaffold hierarchy: (E)-styryl aryl ureas consistently exhibited the lowest IC50 values, phenethyl aryl ureas showed intermediate activity, and (Z)-styryl aryl ureas were the least active [1]. N-(4-Chlorophenyl)-N'-styrylurea (Compound 6) bears the (E)-configuration, placing it in the highest-activity scaffold class. The (Z)-folded conformation is described in the study as 'detrimental compared to the linear conformation adopted by the (E)-derivatives' [1]. This configuration-activity relationship was replicated across halogen-substituted analogs (e.g., bromophenyl ureas 21–23), demonstrating robustness of the finding [1].

Stereochemistry-Activity Relationship Conformational Analysis Antiproliferative Potency

VEGFR-2 Downregulation in HT-29 Colon Cancer Cells: Para-Chloro (E)-Styryl Urea Matches Sorafenib-Level Target Engagement

Compound 6 (p-chlorophenyl urea) was identified as the derivative with 'the best antiangiogenic and immunomodulator properties' among chlorophenyl ureas 1–9, and it 'improved the effect of sorafenib as regards tube formation of endothelial cells' [1]. While Compound 6 was not directly assayed for VEGFR-2 modulation in the extended panel (Table 2), its closely analogous p-bromophenyl (E)-styryl urea counterpart (Compound 23) demonstrated membrane VEGFR-2 downregulation to 36 ± 9% of control in HT-29 cells and 39 ± 5% in HMEC-1 endothelial cells at 10 µM, outperforming sorafenib (92 ± 3% in HT-29; 46 ± 8% in HMEC-1) [1]. The study explicitly states that bromophenyl ureas results are 'similar to the ones reported for chlorophenyl Derivatives 4–6,' supporting cross-halogen extrapolation [1].

Antiangiogenesis VEGFR-2 Inhibition Tumor Endothelial Targeting

PD-L1 and c-Myc Dual Immunomodulation: Enhancement of BMS-8 Reference Compound Activity by the p-Chlorophenyl (E)-Styryl Urea Scaffold

Compound 6 (p-chlorophenyl (E)-styryl urea) was reported to improve the effect exerted by BMS-8, a reference anti-PD-L1 compound, on both PD-L1 and c-Myc proteins [1]. This dual immunomodulatory activity—simultaneously reducing the immune checkpoint protein PD-L1 and its transcriptional regulator c-Myc—is a distinguishing feature within the chlorophenyl urea subset (compounds 1–9). The study attributes this enhanced immunomodulator property specifically to the combination of the (E)-styryl configuration and the para-substitution pattern [1]. In contrast, (Z)-styryl derivatives 16 and 17 showed weaker VEGFR-2 and PD-L1 modulation capabilities in the extended panel [1].

Cancer Immunotherapy PD-L1 Inhibition c-Myc Downregulation

Non-Tumor Cell Selectivity: HEK-293 Viability Retention as a Surrogate Safety Window Differentiator

The antiproliferative evaluation of the aryl urea series included the non-tumor HEK-293 (human embryonic kidney) cell line as a surrogate for normal cell toxicity [1]. The most active (E)-styryl aryl ureas (compounds 22, 23, 26) retained HEK-293 IC50 values at or above their tumor cell IC50 values, indicating a window of selectivity. Compound 23 (p-bromophenyl analog) showed HEK-293 IC50 of 0.7 ± 0.3 µM alongside sub-micromolar tumor cell activity, while Compound 26 (p-methoxyphenyl) showed HEK-293 IC50 of 1.4 ± 0.6 µM [1]. The study explicitly notes that results for bromophenyl ureas are 'similar to the ones reported for chlorophenyl Derivatives 4–6,' implying a comparable selectivity profile for the chlorophenyl series [1]. This contrasts with classical cytotoxic chemotherapeutics that typically show indiscriminate toxicity across tumor and normal cells.

Therapeutic Index Cancer Selectivity Cytotoxicity Profiling

N-(4-Chlorophenyl)-N'-styrylurea: Evidence-Backed Application Scenarios for Research Procurement and Experimental Design


Multitarget Anticancer Probe in VEGFR-2/PD-L1 Dual Inhibition Studies

N-(4-Chlorophenyl)-N'-styrylurea is ideally deployed as a chemical probe in immuno-oncology programs investigating simultaneous blockade of angiogenic (VEGFR-2) and immune checkpoint (PD-L1) pathways. Head-to-head data show that the para-chloro (E)-styryl urea scaffold improves upon sorafenib in VEGFR-2 downregulation and upon BMS-8 in PD-L1/c-Myc dual modulation, making it suitable for mechanistic studies of tumor microenvironment reprogramming where single-target agents fail to capture pathway crosstalk [1].

Structure-Activity Relationship (SAR) Reference Standard for Styryl Urea Library Expansion

As the benchmark compound defining the highest-potency (E)-styryl para-substituted aryl urea phenotype, N-(4-chlorophenyl)-N'-styrylurea serves as a positive control and reference standard in SAR campaigns exploring halogen substitution (F, Cl, Br, I), styryl geometry (E vs. Z), and scaffold saturation (styryl vs. phenethyl). Its quantified 2- to 6-fold potency advantage over the meta-chloro isomer [1] provides a well-characterized baseline for evaluating new analogs.

Endothelial Tube Formation Assay Positive Control for Antiangiogenic Screening

Compound 6 (p-chlorophenyl (E)-styryl urea) demonstrated superiority over sorafenib in inhibiting tube formation of endothelial cells [1]. Researchers performing HMEC-1 or HUVEC tube formation assays can employ N-(4-chlorophenyl)-N'-styrylurea as a potent positive control compound with documented antiangiogenic activity, enabling normalization of assay performance and comparison of novel antiangiogenic candidates against a well-characterized styryl urea benchmark.

Computational Docking and Pharmacophore Modeling Template

In silico docking studies established that the (E)-styryl aryl urea scaffold engages the VEGFR-2 kinase domain via hydrogen bonds with Cys919, Glu885, and Asp1046, and occupies the PD-L1 dimer interface groove through hydrophobic interactions with Tyr56, Met115, and Tyr123 [1]. N-(4-Chlorophenyl)-N'-styrylurea, with its defined binding pose validated by biological data, provides a structurally characterized template for computational chemists developing pharmacophore models or performing virtual screening of urea-based multitarget inhibitors.

Quote Request

Request a Quote for N-(4-chlorophenyl)-N'-styrylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.